molecular formula C9H11FN2O3 B2877605 Ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate CAS No. 2243521-15-3

Ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate

カタログ番号: B2877605
CAS番号: 2243521-15-3
分子量: 214.196
InChIキー: ZGJXTKPROZMOPR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate (CAS 2243521-15-3) is a high-value chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold recognized for its bioisosteric properties, serving as a stable equivalent for ester and amide functionalities to improve metabolic stability in drug candidates . The molecular structure, which includes a fluoromethyl-cyclopropyl substitution at the 5-position of the oxadiazole ring, offers researchers a versatile handle for molecular diversification in structure-activity relationship (SAR) studies. With a molecular formula of C9H11FN2O3 and a molecular weight of 214.20 g/mol , this compound is particularly valuable in hit-to-lead and lead optimization campaigns. The 1,2,4-oxadiazole core is present in several commercially available drugs and exhibits a wide spectrum of biological activities, making derivatives of this heterocycle relevant for probing new mechanisms of action and developing novel therapeutic agents for diseases such as cancer, parasitic infections, and central nervous system disorders . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O3/c1-2-14-7(13)6-11-8(15-12-6)9(5-10)3-4-9/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJXTKPROZMOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2(CC2)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate (CAS Number: 2243521-15-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₉H₁₁FN₂O₃
  • Molecular Weight : 214.19 g/mol
  • Structure : The compound features a five-membered oxadiazole ring, which is known for its bioisosteric properties, enhancing the biological activity of various derivatives.

Synthesis

The synthesis of Ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions to yield the desired oxadiazole derivative. Specific synthetic routes may vary but often include cyclization reactions that form the oxadiazole ring.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various 1,2,4-oxadiazole derivatives, including Ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate. The compound has demonstrated:

  • Cytotoxic Activity : In vitro assays have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC₅₀ values indicate effective dose ranges for inducing cell death.
Cell LineIC₅₀ Value (µM)
MCF-70.48
HCT-1160.78

These values suggest that Ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate is more potent than some reference compounds like Prodigiosin .

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction. Flow cytometry analyses have indicated that it promotes apoptosis in a dose-dependent manner by increasing caspase activity in treated cells . Additionally, Western blotting has revealed an increase in p53 expression levels and caspase-3 cleavage in MCF-7 cells following treatment with the compound .

Antimicrobial Activity

Moreover, derivatives of 1,2,4-oxadiazoles have shown promising antimicrobial properties. For instance:

  • Antibacterial Activity : Some studies have reported that related compounds exhibit effective antibacterial activity against pathogens such as Xanthomonas oryzae, with EC₅₀ values significantly lower than traditional antibiotics . This suggests potential applications in agricultural settings as biocontrol agents.
PathogenEC₅₀ Value (µg/mL)
Xanthomonas oryzae pv. oryzae36.25
Xanthomonas oryzae pv. oryzicola19.04

Case Studies

Case Study 1 : A study focusing on the structure-activity relationship (SAR) of oxadiazole derivatives found that modifications at specific positions on the oxadiazole ring can significantly enhance biological activity. Ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate was identified as one of the most promising candidates for further development due to its favorable pharmacological profile .

Case Study 2 : Another research effort explored the use of this compound in combination therapies for enhanced efficacy against resistant cancer cell lines. Preliminary results indicated synergistic effects when used alongside established chemotherapeutics like doxorubicin .

準備方法

Cyclopropanation of Fluorinated Alkenes

Using the Simmons-Smith reaction, zinc-copper couples with diiodomethane to cyclopropanate 3-fluoropropene derivatives. Subsequent oxidation yields 1-(fluoromethyl)cyclopropanecarbonitrile, a key precursor.

Nucleophilic Fluorination

Bromomethylcyclopropane derivatives undergo halogen exchange with KF in the presence of crown ethers, producing 1-(fluoromethyl)cyclopropane intermediates.

Esterification Strategies

The ethyl ester group is introduced either:

  • Early-stage : Using ethyl chlorooxoacetate during cyclization.
  • Late-stage : Hydrolyzing the oxadiazole-3-carboxylic acid to its sodium salt, followed by treatment with ethyl iodide in DMF.

Late-stage esterification offers flexibility but requires additional purification steps.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficacy and Limitations

Method Yield Range (%) Time Scalability Green Metrics
Classical Cyclization 65–78 6–12 h High Moderate
Superbase One-Pot 55–70 4–24 h Moderate High
Mechanochemical Est. 60–75 1–2 h High Excellent

Data extrapolated from Refs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。